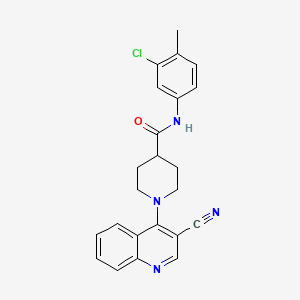

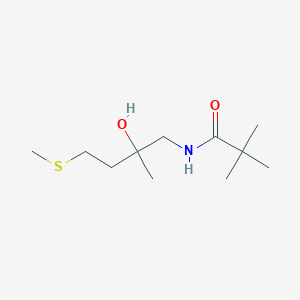

N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide, also known as ML204, is a small molecule inhibitor that has been widely used in scientific research. It was first developed by the Molecular Libraries Probe Production Centers Network (MLPCN) and has since been studied extensively for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Evaluation

A study by Bondock and Gieman (2015) explored the synthesis of compounds with a core structure related to "N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide," evaluating their antibacterial and anticancer activities. The research found that certain derivatives demonstrated potent activity against various tumor cell lines, indicating the compound's potential as a lead in anticancer drug development (Bondock & Gieman, 2015).

Potential Antipsychotic Agents

Norman et al. (1996) synthesized heterocyclic analogues of a related compound to assess their potential as antipsychotic agents. These analogues exhibited significant in vitro binding to dopamine and serotonin receptors and demonstrated in vivo antagonistic activity against apomorphine-induced responses in mice. This research highlights the therapeutic potential of these compounds in treating psychiatric disorders (Norman et al., 1996).

CGRP Receptor Inhibition

A publication by Cann et al. (2012) detailed the stereoselective synthesis of a compound structurally similar to "N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide," designed as a calcitonin gene-related peptide (CGRP) receptor antagonist. This research provides insights into the chemical synthesis process and the potential application of such compounds in treating conditions mediated by the CGRP receptor (Cann et al., 2012).

Orexin Receptor Antagonism

Research by Renzulli et al. (2011) investigated the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, offering insight into its pharmacokinetic profile and metabolic pathways. Although the specific structure differs, the methodology and findings provide a valuable reference for understanding the metabolic fate and therapeutic potential of similar compounds (Renzulli et al., 2011).

Diabetes Drug Development

Sawai et al. (2010) described the development of a manufacturing process for a peptide-like compound, demonstrating the potential for large-scale production. This research underscores the importance of efficient synthesis methods in the development of new drugs for chronic conditions such as diabetes (Sawai et al., 2010).

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O/c1-15-6-7-18(12-20(15)24)27-23(29)16-8-10-28(11-9-16)22-17(13-25)14-26-21-5-3-2-4-19(21)22/h2-7,12,14,16H,8-11H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOZAXDGDDSXRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2590089.png)

![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)

![1-(4-chlorophenyl)-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2590091.png)

![3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2590093.png)

![6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2590095.png)

![4-[2-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B2590100.png)

![(3,5-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2590104.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide](/img/structure/B2590105.png)